2-Methyl-2-(methylamino)propanenitrile
Overview
Description
2-Methyl-2-(methylamino)propanenitrile is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fluoroquinolone Antibiotics
- 2-Methyl-2-(methylamino)propanenitrile is a key fragment in the synthesis of fluoroquinolone antibiotics such as PF-00951966. These antibiotics are effective against pathogens causing respiratory infections, including multidrug-resistant organisms. The synthesis involves N-methylative aziridine ring opening and addition of a methyl group (Jung et al., 2017).
Metal Dithiocarbamate Complex Synthesis
- It serves as a precursor for metal dithiocarbamate complexes, which have been characterized for their structural and bonding properties. These complexes are significant in coordination chemistry and material science (Halimehjani et al., 2015).
Development of Anticancer Agents
- Derivatives of this compound are used in the synthesis of novel anticancer agents. The microwave-assisted synthesis of these compounds has been explored for their efficacy against various cancer cell lines (Hadiyal et al., 2020).
Photochemistry Research
- The compound has been studied for its photochemical properties, particularly in the context of photostability and intramolecular interactions. This research is vital in understanding molecular behavior under light exposure (Leitich & Heise, 2002).
Applications in Heterocyclic Synthesis
- This compound is used in the preparation of a wide variety of heterocyclic compounds with potential antimicrobial activities. These compounds are significant in the development of new antibiotics and antifungal agents (Behbehani et al., 2011).
Analgesic Activity Research
- The compound is involved in studies exploring the synthesis and analgesic activity of various derivatives. Understanding the relationship between chemical structure and analgesic potency is crucial in medicinal chemistry (Украинец et al., 2016).
Studies in Asymmetric Synthesis
- It has been used in the study of asymmetric synthesis methods, contributing to the development of chiral drugs and molecules with specific stereochemistry (Grygorenko et al., 2007).
Research in Computational Chemistry
- Research involving this compound extends to computational chemistry, where its structural and electronic features are analyzed. This is important in the prediction and understanding of molecular behavior (Nycz et al., 2011).
Properties
IUPAC Name |
2-methyl-2-(methylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,4-6)7-3/h7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVYJRZBVRXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368892 | |
Record name | 2-methyl-2-(methylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-39-4 | |
Record name | 2-methyl-2-(methylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(methylamino)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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